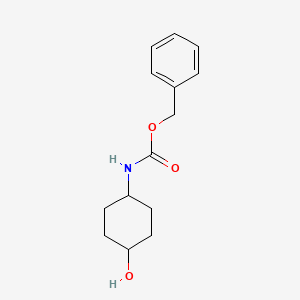

Benzyl (4-hydroxycyclohexyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (4-hydroxycyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : Benzyl (4-hydroxycyclohexyl)carbamate serves as a versatile building block for synthesizing more complex organic molecules. Its carbamate group can act as a protecting group for amines, facilitating selective reactions in multi-step syntheses.

- Synthetic Intermediates : It is used in the production of various substituted benzyl carbamates through oxidation and reduction reactions, making it significant in synthetic organic chemistry.

Biology

- Antimicrobial and Anticancer Properties : Preliminary studies have indicated potential biological activities, including antimicrobial and anticancer effects. The structural characteristics of the compound suggest that it may interact with specific biological targets, warranting further investigation into its pharmacological properties.

- Enzyme Inhibition Studies : The compound's structural similarity to known enzyme inhibitors positions it as a candidate for studying enzyme interactions and inhibition mechanisms. This aspect is crucial for developing therapeutic agents targeting diseases where enzyme activity plays a critical role.

Medicine

- Drug Development : this compound is explored for its potential use in drug development due to its unique chemical properties that may enhance bioavailability and efficacy against specific targets . Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in treating various diseases.

- Pharmacological Agent : The compound has been investigated for its role as a pharmacological agent, particularly in relation to enzyme inhibition relevant to conditions such as Alzheimer's disease .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in creating specialty chemicals and materials. Its unique properties allow it to be employed in formulations requiring specific chemical characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various carbamates, including this compound. Results indicated that certain structural modifications enhanced antibacterial efficacy against Gram-positive bacteria, suggesting potential therapeutic applications in infectious disease management .

Case Study 2: Enzyme Inhibition

Research examining the enzyme inhibitory properties of structurally similar carbamates found that modifications to the carbamate group significantly influenced binding affinity to target enzymes involved in neurodegenerative diseases. This highlights the importance of this compound as a lead compound for further drug development efforts aimed at treating conditions like Alzheimer's disease .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group (-OH) at the 4-position of the cyclohexyl ring undergoes oxidation. Common reagents include:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic medium | 4-Oxocyclohexylcarbamate |

| Chromium trioxide (CrO₃) | H₂SO₄, heat | Ketone derivative |

Reduction Reactions

The carbamate group (-O-C(=O)-N-) is susceptible to reduction:

| Reducing Agent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | THF, reflux | 4-Hydroxycyclohexylamine |

| Sodium borohydride (NaBH₄) | Acidic conditions | Partial reduction |

Substitution Reactions

The benzyl group (-OCH₂C₆H₅) undergoes nucleophilic substitution:

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | Base (e.g., Et₃N), solvent (e.g., DCM) | Substituted carbamates |

| Thiols (e.g., SH⁻) | Alkaline medium | Thioester derivatives |

Mechanistic Insights

The carbamate group reacts via nucleophilic attack on the carbonyl carbon, forming intermediates such as N-hydroxycarbamates during hydrolysis. In acidic conditions, the hydroxyl group may undergo protonation, facilitating electrophilic substitution .

Comparison with Analogous Compounds

| Compound | Oxidation Susceptibility | Reduction Pathway | Substitution Reactivity |

|---|---|---|---|

| Benzyl (4-bromophenyl)carbamate | Moderate | Carbamate → amine | Low |

| Benzyl (4-hydroxycyclohexyl)carbamate | High | Carbamate → amine | Moderate |

| Benzyl (5-bromo-2-fluorophenyl)carbamate | Low | Carbamate → amine | High |

Structural Considerations

The cyclohexyl ring’s hydroxyl group introduces steric hindrance, influencing reaction kinetics. The cis/trans isomerism of the cyclohexyl ring (e.g., cis-Benzyl-4-hydroxycyclohexylcarbamate ) further modulates reactivity, particularly in substitution reactions.

Propiedades

IUPAC Name |

benzyl N-(4-hydroxycyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPBKQOVSMBPGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16801-62-0 |

Source

|

| Record name | 4-(Z-amino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.